1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
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Overview
Description
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C26H25N3O and a molecular weight of 395.509.
Preparation Methods
The synthesis of 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves the [3 + 2] cycloaddition of isoquinolinium ylides to fumaronitrile. The cycloimmonium ylides react in situ as 1,3-dipoles with fumaronitrile to selectively form the final compound
Chemical Reactions Analysis
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in medicinal chemistry. It has been evaluated for its anticancer activity against a panel of 60 human cancer cell lines, showing broad-spectrum antiproliferative activity. In vitro assays and molecular docking studies have revealed its interaction with tubulin, indicating its potential as a tubulin polymerization inhibitor . Additionally, its unique structure makes it a valuable candidate for the development of hybrid drugs aimed at reducing toxicity and drug resistance.
Mechanism of Action
The mechanism of action of 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide can be compared with other cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives, such as:
- 1-Cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-Cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-Cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their biological activities and applications. The unique diisopropylphenyl group in this compound contributes to its distinct properties and potential therapeutic benefits.
Properties
CAS No. |
853318-35-1 |
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Molecular Formula |
C26H25N3O |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-cyano-N-[2,6-di(propan-2-yl)phenyl]pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-16(2)20-10-7-11-21(17(3)4)24(20)28-26(30)23-14-19(15-27)25-22-9-6-5-8-18(22)12-13-29(23)25/h5-14,16-17H,1-4H3,(H,28,30) |
InChI Key |
XPLONQUUEXAJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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